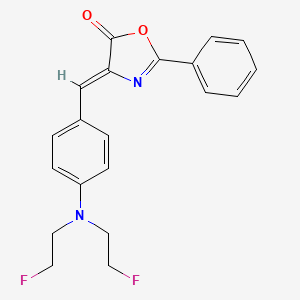![molecular formula C46H46O2P2 B12877718 (24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphino groups attached to a decahydrodibenzo-dioxacyclohexadecine framework. This compound is of significant interest in the field of coordination chemistry and catalysis due to its ability to form stable complexes with various metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Complexation: It readily forms complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts such as palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Complexation: Metal-phosphine complexes.
科学研究应用
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a probe for studying metal ion interactions.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis for various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
作用机制
The mechanism of action of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine primarily involves its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations by providing a reactive center for the substrate molecules.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry with similar phosphine groups but lacks the dioxacyclohexadecine framework.
Bis(diphenylphosphino)methane: Another bidentate ligand with two diphenylphosphino groups but a different backbone structure.
1,2-Bis(diphenylphosphino)ethane: Similar in having two diphenylphosphino groups but with an ethane backbone.
Uniqueness
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is unique due to its large, flexible dioxacyclohexadecine framework, which allows for the formation of more stable and diverse metal complexes compared to simpler phosphine ligands. This structural uniqueness enhances its utility in catalysis and coordination chemistry.
属性
分子式 |
C46H46O2P2 |
|---|---|
分子量 |
692.8 g/mol |
IUPAC 名称 |
(24-diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-36-48-42-32-22-34-44(50(39-27-15-9-16-28-39)40-29-17-10-18-30-40)46(42)45-41(47-35-19-5-3-1)31-21-33-43(45)49(37-23-11-7-12-24-37)38-25-13-8-14-26-38/h7-18,21-34H,1-6,19-20,35-36H2 |
InChI 键 |
AIXKDRLEXRFVAD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)


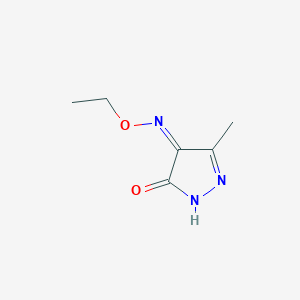
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
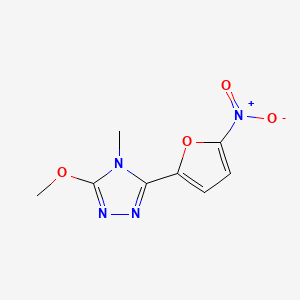

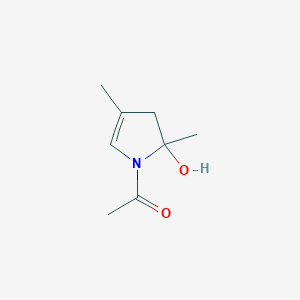
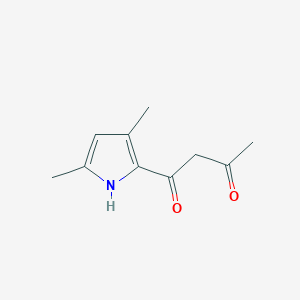
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
